6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2,6-dimethyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-5-3-8-9(4-7(5)10)12-6(2)11-8/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYFYTRPWDXBDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N=C(N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443355 | |
| Record name | 5-Chloro-2,6-dimethyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221548-24-9 | |
| Record name | 5-Chloro-2,6-dimethyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physicochemical Properties of 6 Chloro 2,5 Dimethyl 1h Benzo D Imidazole
The fundamental physicochemical properties of a compound are critical for its identification, characterization, and application in further research.
| Property | Value |
| IUPAC Name | 6-chloro-2,5-dimethyl-1H-benzo[d]imidazole |
| CAS Number | 221548-24-9 |
| Molecular Formula | C₉H₉ClN₂ |
| Molecular Weight | 180.64 g/mol |
| Melting Point | 220 to 230 °C |
| Appearance | Data not available |
| Solubility | Typically a solid at room temperature with potential moderate solubility in organic solvents. |
Data sourced from multiple chemical suppliers and databases. rsc.orgresearchgate.netresearchgate.netintlab.orgnih.gov
Advanced Spectroscopic and Structural Elucidation of 6 Chloro 2,5 Dimethyl 1h Benzo D Imidazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of benzimidazole (B57391) derivatives in solution. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom can be mapped, providing insights into the connectivity and electronic nature of the molecule.
For 6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the N-H proton, and the methyl groups. The N-H proton of the imidazole (B134444) ring typically appears as a broad singlet at a downfield chemical shift, often above 12 ppm in DMSO-d6, due to hydrogen bonding and its acidic nature. rsc.org The aromatic protons on the benzene (B151609) ring, H-4 and H-7, would present as singlets due to their substitution pattern. The chemical shifts of the two methyl groups at the C-2 and C-5 positions are anticipated to appear as sharp singlets in the upfield region, typically around 2.4 ppm. rsc.org
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of the carbon skeleton. For this compound, nine distinct carbon signals are expected. The carbons of the benzimidazole core are expected to resonate in the aromatic region (approximately 110-155 ppm). rsc.orgarabjchem.org The C-2 carbon, being adjacent to two nitrogen atoms, typically appears significantly downfield, often above 150 ppm. rsc.org The carbons bearing the chloro (C-6) and methyl (C-5) substituents will show shifts influenced by the electronic effects of these groups. The methyl carbons will exhibit signals in the aliphatic region, generally below 25 ppm. rsc.orgnih.gov The rapid tautomerism sometimes seen in benzimidazoles, which can lead to missing signals, is a phenomenon that can be studied via variable temperature NMR, although in many substituted derivatives, all expected signals are observable. arabjchem.org
Table 1: Representative NMR Data for Structurally Related Benzimidazoles This table presents data for analogous compounds to illustrate expected chemical shift ranges.
| Compound Name | Nucleus | Solvent | Chemical Shifts (δ, ppm) and Multiplicity | Source |
|---|---|---|---|---|
| 5-Chloro-1H-benzo[d]imidazole | ¹H NMR | DMSO-d6 | 12.60 (s, 1H, NH), 8.26 (s, 1H, C2H), 7.68 (s, 1H, C4H), 7.62 (d, 1H, C6H), 7.20 (d, 1H, C7H) | rsc.org |
| ¹³C NMR | DMSO-d6 | 143.41, 121.96, 120.18, 118.48, 113.01, 111.55 | rsc.org | |
| 5-Methyl-1H-benzo[d]imidazole | ¹H NMR | DMSO-d6 | 12.28 (s, 1H, NH), 8.01 (s, 1H, C2H), 7.44 (d, 1H, C7H), 7.34 (s, 1H, C4H), 6.98 (d, 1H, C6H), 2.39 (s, 3H, CH3) | rsc.org |
| ¹³C NMR | DMSO-d6 | 141.49, 130.75, 123.08, 114.83, 21.17 | rsc.org |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is crucial for identifying functional groups and probing the molecular vibrations of a compound.
The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A prominent, broad band in the region of 3200–2900 cm⁻¹ corresponds to the N-H stretching vibration of the imidazole ring, with its broadness indicating intermolecular hydrogen bonding. researchgate.net Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is observed just below this value. The stretching vibration of the C=N bond within the imidazole ring is expected in the 1600-1630 cm⁻¹ region. mdpi.com Aromatic C=C ring stretching vibrations are found in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration usually gives a signal in the lower frequency region of 850-550 cm⁻¹. FT-Raman spectroscopy complements FT-IR, often providing stronger signals for non-polar bonds like the C=C bonds of the aromatic system. nih.gov
Table 2: Characteristic Vibrational Frequencies for Benzimidazole Derivatives
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Source |
|---|---|---|
| N-H Stretch (Hydrogen-bonded) | 3200 - 2900 (broad) | rsc.orgresearchgate.net |
| Aromatic C-H Stretch | 3150 - 3000 | researchgate.net |
| Aliphatic C-H Stretch | 3000 - 2850 | researchgate.net |
| C=N Stretch | 1630 - 1600 | mdpi.com |
| Aromatic C=C Stretch | 1600 - 1450 | researchgate.net |
| C-Cl Stretch | 850 - 550 | researchgate.net |
Mass Spectrometry (ESI-MS, HRMS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis.
Using Electrospray Ionization (ESI-MS) in positive ion mode, this compound (MW: 180.63 g/mol ) is expected to be readily detected as its protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 181. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion, with a second peak [M+2+H]⁺ at m/z 183 having roughly one-third the intensity of the m/z 181 peak. rsc.org
High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, allowing for the unambiguous determination of the compound's elemental formula (C₉H₉ClN₂). Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would reveal characteristic fragmentation patterns. Common fragmentation pathways for substituted benzimidazoles involve cleavages within the seven-membered ring system if it were part of a larger fused structure or loss of substituents from the core benzimidazole. researchgate.net For this compound, potential fragmentations could include the loss of a methyl radical (•CH₃) or cleavage of the imidazole ring.
Table 3: Expected Mass Spectrometry Data
| Ion Type | Formula | Expected m/z | Analysis Method |
|---|---|---|---|
| Molecular Weight | C₉H₉ClN₂ | 180.63 | - |
| Protonated Molecule | [C₉H₁₀ClN₂]⁺ | ~181 | ESI-MS |
| Isotope Peak | [C₉H₁₀³⁷ClN₂]⁺ | ~183 | ESI-MS |
| Accurate Mass of [M+H]⁺ | [C₉H₁₀³⁵ClN₂]⁺ | 181.0527 | HRMS |
Fluorescence Spectroscopy for Photophysical Characterization
Fluorescence spectroscopy is used to investigate the electronic properties of molecules by examining their absorption and emission of light. Many benzimidazole derivatives exhibit fluorescence, making them interesting for applications in materials science and bioimaging. nih.govnih.govresearchgate.net
The photophysical characterization of this compound would involve measuring its UV-Visible absorption and fluorescence emission spectra in various solvents. The absorption spectrum is expected to show bands corresponding to π→π* transitions within the conjugated benzimidazole system. nih.gov Upon excitation at an appropriate wavelength, the compound would likely exhibit fluorescence. The position of the emission maximum (λem) and the difference between the absorption and emission maxima (the Stokes shift) are key parameters. These properties are often sensitive to solvent polarity, a phenomenon known as solvatochromism, which can provide information about the change in dipole moment between the ground and excited states. nih.gov Other important photophysical parameters that would be determined include the fluorescence quantum yield (ΦF), which measures the efficiency of the emission process, and the fluorescence lifetime (τ), which describes the average time the molecule spends in the excited state. nih.gov
Table 4: Key Photophysical Parameters Measured by Fluorescence Spectroscopy This table outlines the typical data obtained from a fluorescence study.
| Parameter | Symbol | Description |
|---|---|---|
| Absorption Maximum | λabs | Wavelength at which the compound shows maximum light absorption. |
| Emission Maximum | λem | Wavelength at which the compound shows maximum fluorescence intensity. |
| Stokes Shift | Δλ | The difference in wavelength between λem and λabs (λem - λabs). |
| Fluorescence Quantum Yield | ΦF | The ratio of photons emitted to photons absorbed, indicating emission efficiency. nih.gov |
| Fluorescence Lifetime | τ | The average duration the molecule remains in the excited state before returning to the ground state. nih.gov |
Single-Crystal X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Conformation
Single-Crystal X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise data on bond lengths, bond angles, torsional angles, and intermolecular interactions.
An XRD analysis of a suitable single crystal of this compound would confirm its molecular geometry and conformation. It would verify the planarity of the fused benzimidazole ring system. A key structural feature often observed in the crystal packing of benzimidazoles is the formation of intermolecular hydrogen bonds, typically an N-H···N interaction, which links molecules into chains or more complex networks. nih.govmdpi.com Furthermore, π–π stacking interactions between the aromatic rings of adjacent molecules are also a common and important feature governing the crystal packing. nih.gov The XRD data would also definitively establish the specific tautomer (1H- or 3H-) present in the solid state and provide precise measurements for all bond lengths and angles, including those involving the chloro and methyl substituents.
Table 5: Illustrative Parameters Obtained from a Single-Crystal XRD Study This table shows the type of data generated from an XRD analysis, essential for a complete solid-state structural description.
| Parameter | Description |
|---|---|
| Crystal System | The crystal class (e.g., Monoclinic, Orthorhombic). |
| Space Group | The symmetry group of the crystal (e.g., P2₁/n, P-1). researchgate.netnih.gov |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal. |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-N, C-C, C-Cl). |
| Bond Angles (°) | Angles formed by three connected atoms (e.g., C-N-C). |
| Torsional Angles (°) | Dihedral angles describing the conformation around a bond. |
| Hydrogen Bond Geometry | Distances and angles of intermolecular N-H···N interactions. |
| π–π Stacking Interactions | Distances and geometry of interactions between aromatic rings. |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-Chloro-1H-benzo[d]imidazole |
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of many-body systems like molecules. DFT calculations for benzimidazole derivatives allow for the prediction of a wide range of properties from the ground state electron density.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For benzimidazole derivatives, DFT methods, such as B3LYP with a 6-311G** basis set, are commonly used to achieve optimized geometries. nih.gov The benzimidazole ring system itself is inherently planar, a feature that is crucial for its biological interactions. mdpi.com
Table 1: Representative Calculated Torsion Angles in Related Benzimidazole Structures This table presents data from similar compounds to illustrate the typical results from conformational analysis, as specific data for this compound was not found in the search results.
| Compound Studied | Torsion Angle | Value (°) | Reference |
| 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole | C4—C3—C6—C7 | -40.4 | nih.gov |
| 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole | C3—C6—C7—N15 | -46.0 | nih.gov |
| Mebendazole Derivative | C1-C6-C12-O13 | 25.66 | researchgate.net |
| 1-phenyl-1H-benzo[d]imidazole Derivative | Dihedral angle (benzimidazole-benzonitrile) | 49 | rsc.org |
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO acts as an electron donor, while LUMO is the electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov
A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. acs.org Conversely, a small gap indicates that the molecule is more reactive and less stable. nih.gov DFT calculations are widely used to determine the energies of these orbitals. For example, a study on chiral benzimidazole derivatives computed HOMO-LUMO energies to understand their reactivity and stability. researchgate.netnih.gov The analysis of various benzimidazole derivatives has shown that the introduction of different substituent groups, such as electron-donating or electron-withdrawing groups, can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap. openmedicinalchemistryjournal.com
Table 2: Representative Frontier Molecular Orbital Data for a Benzimidazole Derivative This table presents data from a similar compound to illustrate typical HOMO-LUMO values, as specific data for this compound was not found in the search results.
| Parameter | Description | Value (eV) | Reference |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.64 | researchgate.net |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.58 | researchgate.net |
| ΔE (Gap) | ELUMO - EHOMO | 5.06 | researchgate.net |
Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP is mapped onto the molecule's surface, where different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow represent areas with intermediate potential. researchgate.net
In this compound, the nitrogen atoms of the imidazole ring are expected to be electron-rich (red or yellow), making them nucleophilic centers. The electron-withdrawing nature of the chlorine atom at the 6-position would create a region of lower electron density on the benzene ring, while the electron-donating methyl groups at the 2- and 5-positions would increase electron density. DFT studies on similar substituted benzimidazoles have used MEP analysis to identify the most reactive sites, confirming that nitrogen atoms are often the primary sites for nucleophilic interactions. researchgate.netnih.gov
Theoretical vibrational and NMR spectra are calculated using DFT to aid in the structural characterization of newly synthesized compounds. The calculated frequencies and chemical shifts are compared with experimental data from FT-IR, FT-Raman, and NMR spectroscopy. researchgate.net A high degree of correlation between theoretical and experimental spectra provides strong evidence for the proposed molecular structure. cyberleninka.ru
Vibrational analysis of benzimidazole derivatives shows characteristic absorption regions for functional groups. researchgate.net For instance, the N-H stretching vibration in the benzimidazole ring is a key feature. nih.gov Theoretical calculations on 5,6-dimethyl benzimidazole have shown good agreement with experimental FT-IR and FT-Raman spectra. nih.gov
Similarly, the Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict 1H and 13C NMR chemical shifts. mdpi.com Studies on various benzimidazole derivatives have demonstrated excellent consistency between GIAO-calculated and experimentally measured NMR spectra, which helps in the unambiguous assignment of all proton and carbon signals. researchgate.netopenmedicinalchemistryjournal.comcyberleninka.ru
Global Reactivity Parameters (GRPs) are a set of descriptors derived from the energies of the frontier molecular orbitals (HOMO and LUMO). These parameters provide a quantitative measure of the chemical reactivity and stability of a molecule. nih.gov Key GRPs include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). researchgate.net
These parameters are calculated using the following equations:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = χ² / (2η)
Compounds with a larger energy gap are considered harder, more stable, and less reactive, while those with a smaller gap are softer and more reactive. nih.govacs.org DFT studies on benzimidazole derivatives frequently report these parameters to provide a comprehensive understanding of their reactive nature. nih.govresearchgate.net
Table 3: Representative Global Reactivity Parameters for a Benzimidazole Derivative This table presents conceptual data and formulas, as specific GRP values for this compound were not found in the search results.
| Parameter | Formula | Description | Reference |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. | nih.gov |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. | nih.gov |
| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. | researchgate.net |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. | researchgate.net |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. | researchgate.net |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of electrophilic power. | nih.gov |
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. ijpsr.com This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. ijpsjournal.com
Benzimidazole derivatives are known to interact with a wide range of biological targets. Docking studies have been performed to investigate their interactions with enzymes like DNA gyrase, topoisomerase, and dihydrofolate reductase (DHFR), which are important targets for antimicrobial and anticancer agents. ijpsjournal.comaip.orgresearchgate.netnih.gov For example, docking studies of benzimidazole derivatives into the active site of S. aureus DHFR have helped to elucidate the binding modes and key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to their inhibitory activity. nih.gov
In the context of this compound, docking simulations would be used to predict its binding affinity and pose within the active site of a specific protein target. Studies on similar molecules, such as 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole, have identified crucial interactions with the α1/γ2 interface of the GABA-A receptor, a key target in neuropharmacology. acs.org These studies often reveal that the benzimidazole core can form hydrogen bonds, while its substituents engage in hydrophobic or aromatic interactions with amino acid residues in the binding pocket, explaining the compound's activity and selectivity. ijpsjournal.comacs.org
Identification of Potential Biological Targets
Computational studies, particularly molecular docking, have been instrumental in identifying the potential biological targets for benzimidazole derivatives, including those structurally related to this compound. These investigations predict how the compound might interact with various proteins, offering a rationale for its observed biological activities.
Research has identified several key protein targets. For antimicrobial and anticancer activities, Dihydrofolate reductase (DHFR) from Staphylococcus aureus has been pinpointed as a highly probable target. nih.govresearchgate.net In the realm of oncology, specific targets for benzimidazole derivatives include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Histone Deacetylase 6 (HDAC6). nih.govresearchgate.net Furthermore, the B-cell lymphoma 6 (BCL6) protein has been identified as a potential target, suggesting a role in treating diffuse large B-cell lymphoma (DLBCL). Other computational studies have proposed Human Topoisomerase I (Hu Topo I) and bacterial DNA Gyrase B as likely targets for this class of compounds. nih.govnih.gov The compound has also been investigated as a potential inhibitor of α-glucosidase, which is relevant for managing diabetes.
| Potential Target | Associated Disease/Function | Supporting Evidence |
|---|---|---|
| Dihydrofolate Reductase (DHFR) | Antimicrobial, Anticancer | Predicted as a suitable target for 6-chloro-1H-benzimidazole derivatives in molecular docking studies. nih.govresearchgate.net |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Anticancer | Identified as a suitable target for the anticancer activity of potent benzimidazole compounds. nih.govresearchgate.net |
| Histone Deacetylase 6 (HDAC6) | Anticancer | Predicted as a suitable anticancer target for N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. nih.govresearchgate.net |
| B-cell lymphoma 6 (BCL6) | Anticancer (DLBCL) | Inhibition of BCL6 suggests potential for treating diffuse large B-cell lymphoma. |
| Human Topoisomerase I (Hu Topo I) | Anticancer | Identified as a probable target for novel 1H-benzo[d]imidazole derivatives through computational analysis. nih.gov |
| DNA Gyrase B (E. coli) | Antibacterial | Docking studies showed 2,5(6)-substituted benzimidazole derivatives as promising molecules for targeting this enzyme. nih.gov |
| α-Glucosidase | Diabetes Management | Identified as a potential enzyme for inhibition. |
Prediction of Binding Modes and Interaction Mechanisms
Understanding how a molecule binds to its target is fundamental for drug design. Computational modeling predicts these binding modes and the specific molecular interactions that stabilize the ligand-receptor complex. For benzimidazole derivatives, these interactions are typically a mix of hydrogen bonds, and hydrophobic or aromatic interactions.
Docking studies on 2,5(6)-substituted benzimidazole derivatives targeting E. coli DNA Gyrase B revealed the importance of hydrogen bond donors and acceptors for an effective interaction with key amino acid residues like Asn46, Asp73, and Asp173. nih.govmdpi.com The benzimidazole scaffold itself, being a planar aromatic system, often engages in hydrophobic interactions with non-polar protein side-chains. mdpi.com In a different context, studies on related compounds targeting the GABA-A receptor showed that specific substitutions, such as a methyl group at the 6-position of the benzimidazole scaffold, can effectively navigate the molecule within the allosteric recognition site. acs.org The interaction mechanism for some bisbenzimidazole derivatives with DNA is predicted to be through intercalation. researchgate.net
| Target | Predicted Binding Mode/Interaction | Details |
|---|---|---|
| DNA Gyrase B (E. coli) | Hydrogen Bonding | Key interactions predicted with residues Asn46, Asp73, and Asp173. nih.govmdpi.com |
| DNA Gyrase B (E. coli) | Hydrophobic Interactions | The aminophenyl ring interacts with non-polar protein side-chains. mdpi.com |
| GABA-A Receptor | Steric Guidance | A methyl group at the 6-position of the 1H-benzo[d]imidazole scaffold helps direct the molecule to the allosteric recognition site. acs.org |
| Calf Thymus DNA (CT-DNA) | Intercalation | A predicted binding mechanism for certain bis(Benzimidazole) ligands. researchgate.net |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling for Drug-Likeness Assessment
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET profiling predicts these properties, offering an early assessment of a molecule's potential drug-likeness and helping to identify potential liabilities.
Studies on potent N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have indicated that the most active compounds exhibit a favorable ADMET profile. nih.govresearchgate.net A key aspect of this is adherence to predictive models like Lipinski's Rule of Five, which suggests that compounds meeting certain criteria for molecular weight, lipophilicity, and hydrogen bond donors/acceptors are more likely to be orally bioavailable. nih.gov Benzimidazole derivatives have been shown to comply with these rules, indicating good potential drug-likeness. researchgate.netnih.gov A specific formula, %ABS = 109 – (0.345 × TPSA) (where TPSA is the topological polar surface area), can be used to calculate the in silico percentage of absorption, with many derivatives showing good predicted absorption rates. nih.gov
| Parameter | Finding/Prediction | Significance |
|---|---|---|
| Overall ADMET Profile | Active 6-chloro-1H-benzimidazole derivatives show a "good" ADMET profile. nih.govresearchgate.net | Indicates a lower likelihood of pharmacokinetic-related failure in later drug development stages. |
| Lipinski's Rule of Five | Benzimidazole derivatives generally comply with the rule. researchgate.netnih.gov | Suggests good oral bioavailability and drug-like characteristics. |
| Veber's Rules | A studied benzimidazole compound exhibited favorable properties according to Veber's rules. researchgate.net | Further supports the likelihood of good oral bioavailability based on molecular flexibility and polar surface area. |
| Percentage Absorption (%ABS) | Calculated using the formula: 109 – (0.345 × TPSA). nih.gov | Provides a quantitative estimate of a compound's absorption after oral administration. |
Structure-Based Drug Design Principles
Structure-based drug design leverages computational insights into a target's structure and its interaction with ligands to rationally design more potent and selective molecules. The benzimidazole scaffold is an excellent template for this approach due to its synthetic tractability and its ability to be functionalized at multiple positions.
The core principle involves using a pharmacophore model—an abstract representation of the essential molecular features necessary for biological activity. For instance, a pharmacophore model for E. coli DNA Gyrase B inhibitors was developed to guide the synthesis of 2,5(6)-substituted benzimidazoles. nih.govmdpi.com This model specified the required locations for hydrogen bond donors, acceptors, and aromatic/hydrophobic groups. mdpi.com
Following this model, docking studies can predict which specific derivatives will fit best into the target's binding site. The synthesis then focuses on creating these computationally designed molecules. nih.gov For example, to match the pharmacophore for DNA Gyrase B, chemists can insert hydrogen bond donor groups at the 2-position of the benzimidazole ring, while modifying the 5(6)-position to introduce hydrogen bond acceptor groups. mdpi.com This rational design strategy, which combines computational prediction with targeted synthesis, is a powerful method for developing novel therapeutic agents based on the this compound framework. nih.govnih.gov
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure of newly synthesized compounds.
| Spectroscopic Technique | Expected Characteristics for 6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole |
| ¹H NMR | Aromatic protons are expected to appear in the range of δ 7.2–8.0 ppm, with splitting patterns influenced by the chloro and methyl substituents. The methyl groups would likely show signals around δ 2.3–2.6 ppm. The NH proton typically appears as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Aromatic carbons would resonate in the downfield region, typically between δ 110-150 ppm. The carbons of the methyl groups would appear in the upfield region. |
| Mass Spectrometry | The molecular ion peak would confirm the molecular weight of the compound (180.64 g/mol ). ias.ac.in |
| Infrared (IR) Spectroscopy | Characteristic peaks for C=N stretching are expected in the range of 1600–1650 cm⁻¹, and C-Cl bending vibrations would appear around 750–800 cm⁻¹. ias.ac.in |
Note: The specific spectral data for this compound is not extensively published in the reviewed literature. The provided information is based on typical values for similar benzimidazole (B57391) derivatives. ias.ac.inrsc.orgnih.gov
Biological Activities and Molecular Mechanisms of 6 Chloro 2,5 Dimethyl 1h Benzo D Imidazole and Derivatives
Antimicrobial Activity
Benzimidazole (B57391) and its derivatives represent a potent class of molecules effective against a wide range of microorganisms. nih.govnih.gov The growing issue of antimicrobial resistance has spurred the search for new and effective molecules, with the benzimidazole scaffold being a promising candidate for development. nih.govnih.gov
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Pathogens
Derivatives of the 1H-benzo[d]imidazole scaffold have demonstrated notable efficacy against a spectrum of both Gram-positive and Gram-negative bacteria. Studies have shown that certain substituted benzimidazoles exhibit strong bioactivity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), as well as Micrococcus luteus. nih.gov For instance, indolylbenzo[d]imidazole derivatives have shown high activity against staphylococci, with some compounds exhibiting a minimum inhibitory concentration (MIC) below 1 µg/mL. nih.gov
The antibacterial effects have been observed against various pathogens. One study highlighted that novel nitroimidazole compounds were effective against S. aureus with MIC levels as low as 1 µg/mL and against K. pneumonia at 8 µg/mL. researchgate.net Similarly, other research has documented the activity of benzimidazole derivatives against Bacillus subtilis, Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa. nih.govnajah.edu In one study, an aqueous extract demonstrated its greatest activity against Bacillus subtilis with an 18 mm inhibition zone. najah.edu The organic extract of the same plant showed activity against Escherichia coli with a 12 mm inhibition zone. najah.edu
The following table summarizes the antibacterial activity of various benzimidazole derivatives against selected pathogens.
| Derivative Class | Pathogen | Activity Measurement | Result | Source |
| Indolylbenzo[d]imidazoles (3ao, 3aq) | Staphylococci | MIC | < 1 µg/mL | nih.gov |
| Indolylbenzo[d]imidazoles (3aa, 3ad) | Staphylococci | MIC | 3.9–7.8 µg/mL | nih.gov |
| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides (Comp. 8, 9, 11) | Various Bacteria | Comparative Assay | Excellent activity | nih.gov |
| Nitroimidazole Compound (8g) | S. aureus | MIC | 1 µg/mL | researchgate.net |
| Nitroimidazole Compound (8g) | K. pneumonia | MIC | 8 µg/mL | researchgate.net |
| Plant Extract (Aqueous) | Bacillus subtilis | Inhibition Zone | 18 mm | najah.edu |
| Plant Extract (Aqueous) | Staphylococcus aureus | Inhibition Zone | 12 mm | najah.edu |
| Plant Extract (Organic) | Escherichia coli | Inhibition Zone | 12 mm | najah.edu |
Antifungal Efficacy
The antifungal properties of benzimidazole derivatives have been investigated against several pathogenic fungi. These compounds have shown promise against species such as Candida albicans and Aspergillus niger. nih.govnih.gov Research has indicated that the antifungal activity can be significant, with some derivatives showing efficacy comparable to or better than standard antifungal drugs. nih.gov
For example, studies on 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole revealed potent antifungal effects. nih.gov Certain benzimidazole hybrids demonstrated excellent activity against Candida albicans and Cryptococcus neoformans, with growth inhibition percentages ranging from 86.42% to 100%. nih.gov The efficacy of these compounds is sometimes enhanced when used in combination with other agents. One study found that the MIC of imidazole (B134444) derivatives against Candida spp. decreased significantly when combined with sodium dodecyl sulphate (SDS), indicating a synergistic effect. mdpi.com
The table below presents findings on the antifungal efficacy of specific benzimidazole derivatives.
| Derivative Class | Fungal Pathogen | Activity Measurement | Result | Source |
| 1-nonyl-1H-benzo[d]imidazole (1a) | Candida species | MIC | 0.5-256 µg/ml | nih.gov |
| 1-decyl-1H-benzo[d]imidazole (2a) | Candida species | MIC | 2-256 µg/ml | nih.gov |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | Candida albicans | MIC | 3.9 µg/mL | nih.gov |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Candida albicans | MIC | 3.9 µg/mL | nih.gov |
| Benzimidazole hybrids (Comp. 11, 12) | C. albicans, C. neoformans | Growth Inhibition | 86.42% - 100% | nih.gov |
Antitubercular Activity
Derivatives of benzimidazole are recognized for their potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.gov The emergence of drug-resistant strains of M. tuberculosis has made the development of new antitubercular agents a critical area of research. nih.gov
Studies have shown that 2,5,6-trisubstituted benzimidazoles possess strong anti-TB activity. nih.gov Specific derivatives have been synthesized and tested in vitro against the M. tuberculosis H37Rv strain, with some compounds showing activity at nanomolar concentrations. nih.gov For example, a series of novel benzimidazole derivatives displayed good activity, with three compounds having a MIC of less than 0.2 µM. semanticscholar.org Compound 5g from this series was identified as the most active, with a MIC of 0.112 µM against the H37Rv strain. semanticscholar.orgresearchgate.net Further research on 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide (B32628) derivatives also identified compounds with significant in vitro and in vivo antitubercular activity. nih.gov
Key findings on the antitubercular activity are summarized below.
| Derivative Class | Strain | Activity Measurement | Result | Source |
| Ethyl 1-(...)-1H-benzo[d]imidazole-5-carboxylate (5g) | M. tuberculosis H37Rv | MIC | 0.112 µM | semanticscholar.orgresearchgate.net |
| Ethyl 1-(...)-1H-benzo[d]imidazole-5-carboxylate (5g) | INH-resistant M. tuberculosis | MIC | 6.12 µM | semanticscholar.orgresearchgate.net |
| 2,5,6-trisubstituted benzimidazoles | M. tuberculosis | General Finding | Strong anti-TB activity | nih.govnih.gov |
| 1H-benzo[d]imidazole derivatives | M. tuberculosis H37Rv | General Finding | Activity in nanomolar range | nih.gov |
| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides (Comp. 18) | M. tuberculosis H37Rv | Enzyme Inhibition | Highest among tested derivatives | nih.gov |
Antiviral Activity
The benzimidazole scaffold is a component of various compounds that have been investigated for their antiviral properties. nih.gov Research has explored the efficacy of these derivatives against a range of DNA and RNA viruses.
A library of 2-aminoalkylsubstituted 6-chloro- or 5,6-dichloro-1H-imidazo[4,5-b]pyridines, which are structurally related to benzimidazoles, showed promising activity against the Hepatitis B virus (HBV). nih.gov Specifically, the monochloro diethylaminoethyl-substituted derivative 12d was found to be the most active. nih.gov Other studies have synthesized 2-phenylbenzimidazole (B57529) analogs that exhibited good antiviral activity against Coxsackievirus B2 (CVB-2), Bovine Viral Diarrhea Virus (BVDV), and Yellow Fever Virus (YFV). nih.gov Additionally, certain 2,5,6-trihalo-1-(β-D-ribofuranosyl)benzimidazoles have been designed and evaluated as potential agents against human cytomegalovirus (HCMV). acs.org More recent work has focused on 1H-benzo[d]imidazole-5-carboxamide derivatives as potent inhibitors of Yellow Fever Virus replication, with several compounds showing EC50 values below 3.5 µM. researchgate.net
Anti-Biofilm Properties and Disruption of Biofilm Formation
Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antimicrobial agents. Some benzimidazole derivatives have been shown to possess anti-biofilm properties. A study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives found that several compounds exhibited excellent activity in inhibiting biofilm formation. nih.gov These compounds were also capable of killing cells within mature biofilms, highlighting their potential to tackle established biofilm-associated infections. nih.gov
Investigated Mechanisms of Antimicrobial Action
The antimicrobial effects of benzimidazole derivatives are attributed to their interaction with various molecular targets within microbial cells. The primary mechanisms investigated include the inhibition of essential enzymes and interference with nucleic acid synthesis.
One proposed mechanism is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for both microbial and cancer cell proliferation, making it a dual target. nih.gov In the context of antitubercular activity, benzimidazoles are thought to target the filamenting temperature-sensitive protein Z (FtsZ), which is vital for bacterial cell division. nih.gov Other mycobacterial enzymes, such as isocitrate lyase, have also been identified as targets for inhibition by benzimidazole derivatives like compound 18. nih.gov
For antifungal action, a key target is lanosterol (B1674476) 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov The alteration of cell membrane permeability is another identified mechanism. The synergistic antifungal effect observed when imidazole derivatives are combined with surfactants like SDS is attributed to an increased influx of the active compound into the fungal cell. mdpi.com Finally, a broader mechanism involves the interference with DNA synthesis, leading to the disruption of microbial replication and growth.
An in-depth look at the biological and molecular activities of 6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole and its derivatives reveals a compound class with significant therapeutic potential. These synthetic heterocyclic compounds have been the focus of extensive research, demonstrating a broad spectrum of activity, from antimicrobial to anticancer effects, by interacting with various essential cellular targets.
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The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole rings, is structurally similar to naturally occurring nucleotides, allowing it to interact with a wide range of biological macromolecules. benthamdirect.com This has led to the development of numerous derivatives with diverse pharmacological profiles.
1 Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleic acids and amino acids. nih.gov Inhibition of DHFR disrupts cellular proliferation, making it an effective target for both antimicrobial and anticancer therapies. nih.gov Benzimidazole derivatives have been designed and investigated as potential DHFR inhibitors. nih.govresearchgate.net
While many potent DHFR inhibitors are based on the 2,4-diaminopyrimidine (B92962) structure, researchers have explored alternative scaffolds like benzimidazoles to develop new agents. nih.govdrugbank.com For instance, a series of pyrimidine-clubbed benzimidazole derivatives were designed as potential DHFR inhibitors to combat antibiotic resistance. nih.gov Similarly, 7-(benzimidazol-1-yl)-2,4-diaminoquinazolines were developed as highly potent and selective inhibitors of bacterial DHFR, demonstrating efficacy against trimethoprim-resistant S. aureus. acs.org Although these studies focus on the broader class, they underscore the potential of the benzimidazole core, including substituted variants like this compound, to serve as a foundational structure for novel DHFR inhibitors.
2 Targeting of FtsZ Proteins for Bacterial Cell Division Inhibition
The filamenting temperature-sensitive mutant Z (FtsZ) protein is a bacterial homolog of eukaryotic tubulin and is essential for bacterial cell division. nih.gov It polymerizes at the division site to form the Z-ring, which is critical for cytokinesis. nih.gov Targeting FtsZ is a promising strategy for developing new antibiotics. Several benzimidazole derivatives have shown the ability to inhibit bacterial growth by disrupting FtsZ function. dovepress.com
For example, certain trisubstituted benzimidazoles exhibit potent antibacterial activity against Mycobacterium tuberculosis (Mtb) by inhibiting the assembly of Mtb FtsZ. nih.gov Studies on benzo[d]imidazole-2-carboxamide derivatives also confirmed their role in inhibiting FtsZ, with some compounds showing activity against isoniazid-resistant strains. nih.gov These inhibitors can interfere with FtsZ polymerization and destabilize filament formation, ultimately blocking cell division. nih.govdovepress.com The inter-domain cleft of the FtsZ protein is a key binding site for many of these inhibitors, making it an attractive target for drug design. frontiersin.org
3 Interference with (p)ppGpp Synthetases/Hydrolases
The bacterial stringent response is a survival mechanism triggered by nutritional stress, mediated by the alarmones guanosine (B1672433) pentaphosphate (pppGpp) and guanosine tetraphosphate (B8577671) (ppGpp), collectively known as (p)ppGpp. These molecules are regulated by (p)ppGpp synthetase and hydrolase enzymes. While benzimidazole derivatives have been explored for various antimicrobial mechanisms, their specific interference with (p)ppGpp synthetases or hydrolases is not extensively documented in the currently available literature. Further research is needed to determine if this pathway is a target for this compound or related compounds.
4 PqsR Quorum Sensing System Inhibition in Pseudomonas aeruginosa
Quorum sensing (QS) is a cell-to-cell communication system that bacteria like Pseudomonas aeruginosa use to coordinate virulence factor production and biofilm formation. nih.govnih.gov The Pseudomonas quinolone signal (PQS) system, regulated by the transcriptional regulator PqsR (also known as MvfR), is a key component of its virulence. nih.govjwatch.org Inhibiting the PqsR system is a promising anti-virulence strategy. nih.govnih.gov
A structure-activity relationship study led to the discovery of a potent PqsR antagonist, 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile (compound 6f), which highlights the importance of the 6-chloro-benzimidazole scaffold. nih.gov This compound effectively inhibited the PqsR-controlled reporter gene and significantly reduced the production of virulence factors like pyocyanin (B1662382) and 2-alkyl-4(1H)-quinolones (AQs) in various P. aeruginosa strains. nih.govacs.org The chlorine atom at the 6-position of the benzo[d]imidazole ring was found to be crucial for this biological activity. nih.gov Such inhibitors interfere with biofilm formation and can potentiate the effects of conventional antibiotics. nih.gov
5 Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)
Inosine 5′-monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. nih.govnih.gov This makes IMPDH an attractive target for antimicrobial agents. nih.gov Benzimidazole-based molecules have been identified as potent and selective inhibitors of bacterial IMPDH. nih.govrsc.org These inhibitors exploit structural differences between bacterial and human IMPDH enzymes, allowing for selective targeting. nih.govrsc.org The development of benzimidazole and benzoxazole (B165842) scaffolds has led to the discovery of powerful inhibitors against IMPDH from various pathogens, including Mycobacterium tuberculosis. nih.govnih.gov
Structure Activity Relationship Sar Studies of 6 Chloro 2,5 Dimethyl 1h Benzo D Imidazole and Analogues
Impact of Substituents at N-1, C-2, C-5, and C-6 Positions on Biological Potency and Selectivity
The benzimidazole (B57391) scaffold offers multiple sites for chemical modification, with the N-1, C-2, C-5, and C-6 positions being primary targets for altering biological activity. nih.govresearchgate.net SAR analyses have consistently shown that even minor changes at these positions can lead to significant variations in efficacy and target selectivity. nih.gov
N-1 Position: The nitrogen at position 1 is frequently substituted to enhance biological activity. The introduction of various groups, such as benzyl (B1604629), can increase the chemotherapeutic potential, as seen in drugs like clemizole. nih.gov Studies on 1,2,6-trisubstituted benzimidazoles revealed that substituting the N-1 position with a benzyl group enhanced anti-inflammatory action. nih.gov In some cases, the N-1 position is crucial for orienting the molecule within a biological target. acs.org The nature of the substituent at N-1, whether polar or non-polar, plays a significant role in determining the compound's antiviral properties. nih.gov
C-2 Position: The C-2 position is a key site for introducing diverse substituents to modulate activity. The bioactivity of 2-substituted benzimidazoles is highly dependent on the group at this position. mdpi.comresearchgate.net For instance, substituting the C-2 position with aryl methanimine (B1209239) rings has been reported to result in excellent antibacterial activity. researchgate.net The length of a linker between a carboxyl group and the C-2 position has been shown to be inversely related to anti-inflammatory activity. nih.gov
C-5 and C-6 Positions: These positions on the benzene (B151609) portion of the benzimidazole ring are critical for influencing potency. The electronic properties of substituents at these positions are particularly impactful. Generally, compounds with electron-withdrawing groups (like -NO₂) at the C-6 position have shown greater activity than those with electron-donating groups. nih.gov However, the incorporation of electron-donating groups can also lead to potent compounds depending on the target. nih.gov The presence of substituents at C-5 and/or C-6 is generally superior to unsubstituted compounds. nih.gov For example, a carboxamide substitution at C-5 can yield a highly selective CB2 receptor agonist. nih.gov
| Position | Type of Substituent | Impact on Biological Activity |
| N-1 | Benzyl Group | Enhanced anti-inflammatory and chemotherapeutic activity. nih.govnih.gov |
| N-1 | Alkyl Groups | Influences antiviral properties. nih.gov |
| C-2 | Substituted Aryl Rings | Affects antibacterial and anticancer activity. researchgate.netnih.gov |
| C-2 | Carboxylic Acids (with linker) | Activity is inversely related to the length of the linker. nih.gov |
| C-5 | Carboxamide Group | Can produce highly selective cannabinoid receptor agonists. nih.gov |
| C-6 | Electron-Withdrawing Groups (-NO₂, -Cl) | Often enhances anti-inflammatory and antiproliferative activity. nih.govnih.gov |
| C-5 / C-6 | Methyl Group | Can be crucial for enhancing bioactivity. nih.gov |
Role of Halogen (e.g., Chlorine at C-6) in Enhancing Biological Activity
The introduction of halogen atoms, particularly chlorine, into the benzimidazole scaffold is a common strategy to enhance biological activity. eurochlor.org The chlorine atom at the C-6 position of 6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole is an electron-withdrawing group that significantly influences the molecule's electronic environment and lipophilicity. nih.goveurochlor.org
Studies comparing benzimidazole derivatives have shown that the presence and position of a halogen can be critical. In one study of acrylonitrile (B1666552) derivatives, the chloro-substituted benzimidazole derivative showed the most pronounced and selective activity against certain cancer cell lines. nih.gov The substitution of chlorine at the C-6 position has been associated with potent anti-inflammatory and TRPV-1 antagonizing activity. nih.gov In general, the presence of a chlorine atom can substantially improve the intrinsic biological activity of a molecule compared to its non-chlorinated parent. eurochlor.org This enhancement is often attributed to a combination of increased lipophilicity, which can improve membrane permeability, and favorable interactions with the target protein. eurochlor.org
Influence of Methyl Groups at Benzene Ring on Receptor Interactions and Potency
In a study of benzimidazole derivatives as potential anticancer agents, the activity against A549 and PC-3 cell lines was significantly higher in the compound with a methyl group at position 5 compared to analogues without it. nih.gov This suggests that the methyl group contributes favorably to the interaction with the biological target. Furthermore, computational and structural studies have shown that a methyl group on the benzimidazole ring can help to properly orient the molecule within the allosteric recognition site of a receptor, mimicking the interactions of known active compounds. acs.org The position of these methyl groups is critical, as shifting their location can alter the molecule's fit within a binding pocket, thereby affecting its efficacy. acs.org
Steric and Lipophilic Requirements for Optimal Efficacy
The biological efficacy of benzimidazole derivatives is governed by a delicate balance of steric (size and shape) and lipophilic (fat-solubility) properties. These factors determine how well the molecule can traverse biological membranes and fit into the binding site of its target receptor or enzyme.
Steric Factors: The size and shape of the substituents are also critical. SAR studies have indicated that the simultaneous introduction of bulky, lipophilic groups at certain positions, such as position 4 of the benzimidazole ring, can be favorable for potent activity. nih.gov The steric bulk at the N-1 and C-2 positions also influences the compound's conformation and its ability to adopt the optimal orientation for binding. There is often an optimal size for substituents, beyond which steric hindrance can prevent the molecule from accessing the binding site, thus reducing or abolishing its activity.
Effect of Polar and Solubilizing Functional Groups on Pharmacological Profile
While lipophilicity is important, the incorporation of polar and solubilizing functional groups is often necessary to achieve a desirable pharmacological profile, including appropriate solubility and pharmacokinetic properties. The introduction of such groups can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADMET) profile. nih.gov
The presence of polar groups that can act as hydrogen bond donors or acceptors is often beneficial. nih.gov For example, some studies have shown that compounds with polar side chains containing hydroxyl (-OH) or thiol (-SH) groups exhibit high potential for antifungal action. nih.gov Computational QSAR studies have identified descriptors like Topological Polar Surface Area (TPSA), which measures the polar surface area of a molecule, as having a positive correlation with antibacterial activity. ijpsr.com This indicates that a certain degree of polarity is beneficial. The addition of hydrophilic groups at specific positions has been shown to be favorable for potent activity in certain classes of benzimidazole-based antagonists. nih.gov Therefore, optimizing the balance between lipophilic and polar characteristics is a key strategy in the design of benzimidazole-based therapeutic agents.
Correlation Between Computational Parameters and Experimental Biological Activities
Quantitative Structure-Activity Relationship (QSAR) and other computational methods are powerful tools for understanding and predicting the biological activity of benzimidazole derivatives. ijpsr.com These studies establish a mathematical relationship between the chemical structure of a compound and its biological activity, using calculated molecular descriptors. nih.gov
Multiple Linear Regression (MLR) is a commonly used statistical method to develop QSAR models that correlate physicochemical, steric, electronic, and structural descriptors with activity. nih.gov Such models have successfully identified key parameters governing the activity of benzimidazoles. For example, QSAR analyses have revealed that lipophilicity (logP), dipole moment (DM), and surface area grid (SAG) are principal descriptors that govern the antifungal activity of some benzimidazole series. nih.gov Other studies have found a positive correlation between antibacterial activity and descriptors such as Topological Polar Surface Area (TPSA), the number of H-bond acceptors, and implicit LOGP (iLOGP). ijpsr.com
Density Functional Theory (DFT) analysis is another computational approach used to study the electronic properties of molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These parameters have been correlated with the biological activity of benzimidazole derivatives. nih.gov The nature and position of substituents have been shown to play a crucial role in determining these electronic properties and, consequently, the antiviral activities of the compounds. nih.gov
| Computational Method | Key Parameters/Descriptors | Correlation with Biological Activity |
| QSAR (MLR) | Lipophilicity (logP), Dipole Moment (DM), Surface Area Grid (SAG) | Found to govern inhibitory activity against Saccharomyces cerevisiae. nih.gov |
| QSAR (MLR) | Topological Polar Surface Area (TPSA), H-bond acceptors, iLOGP | Showed a positive correlation with antibacterial activity. ijpsr.com |
| QSAR (Semiempirical AM1) | HOMO Energy, Hydration Energy, Number of Primary Carbon Atoms | A three-parametric equation was developed to predict antibacterial activity (logMIC). nih.gov |
| DFT Analysis | Nature and position of substituents (polar/non-polar) | Found to be important in determining antiviral (anti-HIV) properties. nih.gov |
Advanced Applications and Future Research Directions
Development of New Chemical Entities (NCEs) for Therapeutic Interventions
The benzimidazole (B57391) scaffold, a key component of 6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole, is a "privileged nucleus" in medicinal chemistry due to its presence in essential biological molecules like vitamin B12 and its ability to bind to a wide array of therapeutic targets. nih.govijpsjournal.comnih.gov This structural foundation has made benzimidazole and its derivatives, including this compound, a focal point for the development of New Chemical Entities (NCEs). The versatility of the benzimidazole ring allows for substitutions at various positions, enabling the creation of a diverse library of compounds with a wide range of pharmacological activities. biotech-asia.orgnih.govresearcher.lifeijpsjournal.com
Research has shown that this compound itself exhibits promising biological activities. It has been identified as a potential anticancer agent, with studies indicating it can inhibit proteins involved in tumor growth, such as BCL6, which is relevant for treating diffuse large B-cell lymphoma (DLBCL). researchgate.net The compound also shows significant antimicrobial properties, with the ability to inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net Its mechanism of action is believed to involve the inhibition of specific enzymes and interference with DNA synthesis. researchgate.net
The development of NCEs often involves modifying the core structure of this compound to enhance its therapeutic properties. The addition of different functional groups can improve its efficacy, selectivity, and pharmacokinetic profile. nih.gov For instance, the creation of benzimidazole-sulfonyl hybrids has become a popular strategy, as the sulfonamide group can increase the lipophilicity of the resulting compounds, potentially enhancing their biological activity. researchgate.net The unique core structure and minimal toxicity of benzimidazoles make them an excellent scaffold for developing novel anticancer drugs. nih.govnih.gov
Table 1: Investigated Therapeutic Applications of this compound and its Analogs
| Therapeutic Area | Target/Mechanism | Research Finding | Citations |
| Anticancer | BCL6 Inhibition | Potential candidate for treating diffuse large B-cell lymphoma (DLBCL). | researchgate.net |
| Topoisomerase Inhibition | Bis-benzimidazole derivatives with chloroalkyl and bromoalkyl moieties have been developed as Topoisomerase I and II inhibitors. | nih.gov | |
| Microtubule Inhibition | Benzimidazole derivatives can target tubulin polymerization, a validated strategy in cancer therapy. | nih.gov | |
| Antimicrobial | DNA Synthesis Interference | Exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria. | researchgate.net |
| Antifungal | Fungal Growth Inhibition | Shows significant activity against various fungal pathogens. | researchgate.net |
| Antiviral | Viral Replication Inhibition | Benzimidazole derivatives are a known class of antiviral agents. | researchgate.net |
| Antidiabetic | α-glucosidase Inhibition | Identified as a potential non-competitive inhibitor of α-glucosidase. | researchgate.net |
Exploration of Non-Linear Optical (NLO) Properties for Material Science Applications
Benzimidazole and its derivatives are emerging as a significant class of organic materials for applications in non-linear optics (NLO). impactfactor.orgnih.govnih.gov NLO materials are crucial for a variety of advanced technologies, including telecommunications, laser technology, and data storage, due to their ability to alter the properties of light. impactfactor.org Organic NLO materials are particularly attractive because they can exhibit strong NLO properties. impactfactor.org
The NLO response of benzimidazole compounds stems from their unique molecular structure, which features a conjugated π-electron system. impactfactor.org This extended system of alternating single and double bonds allows for efficient electron delocalization, a key requirement for NLO activity. impactfactor.org The presence of both electron-donating and electron-accepting groups on the benzimidazole scaffold can further enhance these properties by creating a "push-pull" electronic structure. acs.org
While there is no specific research found on the NLO properties of this compound, the general characteristics of the benzimidazole class suggest its potential in this area. The chlorine and methyl groups on the benzene (B151609) ring of this specific compound would influence its electronic properties and, consequently, its NLO response. Theoretical studies using methods like Density Functional Theory (DFT) are often employed to predict the NLO behavior of new benzimidazole derivatives and to guide the synthesis of materials with improved properties. nih.gov Research in this field focuses on growing single crystals of benzimidazole derivatives and characterizing their NLO properties, such as their second harmonic generation (SHG) efficiency. impactfactor.orgnih.gov
Investigating Potential for Metal Ion Sensing
The benzimidazole scaffold is an excellent platform for the design of chemosensors for the detection of metal ions. researchgate.netmdpi.combenthamdirect.com The nitrogen atoms in the imidazole (B134444) ring have lone pairs of electrons that can coordinate with metal ions, leading to a change in the molecule's photophysical properties, such as color or fluorescence. ijpsjournal.com This change can be harnessed for the selective and sensitive detection of specific metal ions. mdpi.combenthamdirect.com
Benzimidazole-based sensors have been developed for a range of metal ions, including iron (Fe²⁺/Fe³⁺), zinc (Zn²⁺), copper (Cu²⁺), and cobalt (Co²⁺). researchgate.netbenthamdirect.complantarchives.org For example, a dual chemosensor has been created that can detect Fe²⁺ and Fe³⁺ through a color change from colorless to dark green, and Zn²⁺ through a "turn-on" fluorescent response. researchgate.net The detection limits for these ions were found to be lower than the guidelines set by the World Health Organization (WHO) for drinking water. researchgate.net
The design of these sensors often involves attaching a fluorophore or chromophore to the benzimidazole core. The binding of a metal ion can either enhance or quench the fluorescence of the molecule, or cause a shift in its absorption spectrum, leading to a color change. mdpi.combenthamdirect.com The selectivity of the sensor for a particular metal ion can be tuned by modifying the structure of the benzimidazole derivative. While specific studies on this compound as a metal ion sensor were not found, its structure suggests it could be a viable candidate for such applications, potentially after further functionalization.
Table 2: Benzimidazole Derivatives as Metal Ion Chemosensors
| Target Ion(s) | Sensing Mechanism | Key Features | Citations |
| Fe²⁺/Fe³⁺ | Colorimetric | Changes color from colorless to dark green. Low detection limit. | researchgate.net |
| Zn²⁺ | Fluorometric ('OFF-ON') | Exhibits a 'turn-on' fluorescent response. Can distinguish from Cd²⁺ and Hg²⁺. | researchgate.netmdpi.com |
| Cu²⁺ | Fluorometric ('Turn-off') | Shows fluorescence quenching upon binding. | benthamdirect.com |
| Co²⁺ | Fluorometric ('Turn-off') | Fluorescence is quenched due to Photoinduced Electron Transfer (PET). | plantarchives.org |
| Ag⁺, Br⁻, Cl⁻ | Fluorometric | A triazole-coupled benzimidazole sensor detects Ag⁺, and the resulting complex can then detect Br⁻ and Cl⁻. | biotech-asia.org |
Challenges and Opportunities in Benzimidazole-Based Drug Discovery and Development
Despite the immense therapeutic potential of benzimidazole derivatives, several challenges must be addressed to translate them into clinical applications. impactfactor.orgbiotech-asia.orgnih.gov Key hurdles include issues with poor bioavailability, the development of drug resistance, and potential toxicity and off-target effects. biotech-asia.orgnih.gov Ensuring the safety and minimizing the toxicity of new benzimidazole compounds is a critical aspect of their development. impactfactor.org
However, these challenges are accompanied by significant opportunities. The era of personalized medicine offers the potential to tailor benzimidazole-based therapies to individual patient profiles, which could be guided by genomic and biomarker data. impactfactor.org Nanotechnology presents another exciting frontier, with nanocarriers like polymeric nanoparticles and liposomes being explored to improve the delivery of benzimidazole drugs to their target sites. biotech-asia.org This can enhance their therapeutic efficacy while minimizing systemic side effects. impactfactor.org
Another opportunity lies in the exploration of natural products as a source of novel benzimidazole derivatives with unique biological activities. impactfactor.org Furthermore, the repurposing of existing benzimidazole drugs for new indications, particularly in oncology, is a cost-effective strategy that is gaining traction. nih.gov Overcoming the existing limitations through lead optimization to generate more specific, less toxic, and more bioavailable drug candidates remains a primary goal for medicinal chemists. nih.gov
Emerging Trends in Synthetic Methodologies and Computational Chemistry for Benzimidazoles
The field of benzimidazole synthesis is continuously evolving, with a strong emphasis on the development of more efficient, cost-effective, and environmentally friendly methods. researchgate.netmdpi.com Green chemistry approaches are becoming increasingly prevalent, utilizing techniques such as microwave-assisted synthesis, which can dramatically reduce reaction times and increase yields. researchgate.netresearchgate.net The use of water as a solvent and the development of recyclable catalysts, such as copper(II)-loaded alginate hydrogel beads and various nanocomposites, are also key trends in sustainable benzimidazole synthesis. mdpi.comnih.govnih.gov
Computational chemistry has become an indispensable tool in modern benzimidazole drug discovery and design. impactfactor.orgnih.gov In silico techniques like molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are used to predict the binding of benzimidazole derivatives to their biological targets, understand their mechanisms of action, and guide the design of more potent and selective compounds. impactfactor.orgbenthamdirect.complantarchives.orgbiointerfaceresearch.com These computational approaches accelerate the drug discovery process by helping to prioritize candidates for synthesis and experimental testing, thereby saving time and resources. benthamdirect.comresearchgate.net The synergy between these advanced computational methods and experimental validation is expected to continue to drive the development of innovative benzimidazole-based therapies. impactfactor.org
Q & A
Basic: What are the optimal synthetic routes for 6-Chloro-2,5-dimethyl-1H-benzo[d]imidazole, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound derivatives typically involves cyclocondensation of substituted o-phenylenediamines with carbonyl-containing reagents. For example:
- Step 1: React 4-chloro-2,5-dimethylbenzene-1,2-diamine with an aldehyde (e.g., acetic acid) in the presence of a catalyst (e.g., SiO₂ nanoparticles for enhanced efficiency ).
- Step 2: Optimize reaction conditions by controlling temperature (80–120°C), solvent (DMF or ethanol), and stoichiometry. For instance, sodium metabisulfite can act as a mild oxidizing agent to facilitate cyclization .
- Step 3: Purify the product via recrystallization or column chromatography. Yields >80% are achievable with optimized protocols, as demonstrated in analogous imidazole syntheses .
Basic: How can spectroscopic techniques validate the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR: Key signals include aromatic protons at δ 7.2–8.0 ppm (split due to chloro and methyl substituents) and methyl groups at δ 2.3–2.6 ppm. The absence of NH protons (δ ~12 ppm) confirms N-substitution .
- IR Spectroscopy: Characteristic peaks at 1600–1650 cm⁻¹ (C=N stretching) and 750–800 cm⁻¹ (C-Cl bending) .
- HRMS: Confirm molecular weight (e.g., [M+H]+ at m/z 195.05 for C₉H₉ClN₂) with <5 ppm error .
Advanced: How do computational methods (e.g., DFT) elucidate the electronic properties of this compound?
Methodological Answer:
- DFT Calculations: Use B3LYP/6-31G* basis sets to optimize geometry and compute HOMO-LUMO gaps. For example, the chloro substituent reduces electron density on the imidazole ring, enhancing electrophilic reactivity .
- Molecular Electrostatic Potential (MEP): Visualize charge distribution to predict reactive sites (e.g., chloro group as a nucleophilic target) .
- Docking Studies: Simulate interactions with biological targets (e.g., EGFR kinase) by aligning the compound’s hydrophobic methyl groups with receptor pockets .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Variable Analysis: Discrepancies may arise from substituent positioning (e.g., methyl at C2 vs. C5) or assay conditions (e.g., cell line specificity). Re-evaluate SAR using standardized protocols (e.g., MTT assays across multiple cell lines) .
- Meta-Analysis: Compare data from structurally similar compounds (e.g., 2-phenyl-1H-benzo[d]imidazoles) to isolate the chloro-methyl moiety’s contribution to activity .
- Mechanistic Studies: Use knockout models (e.g., SIRT1 inhibition ) to confirm target engagement and rule off-target effects.
Advanced: What strategies guide structure-activity relationship (SAR) studies for enhancing the bioactivity of this compound?
Methodological Answer:
-
Substituent Screening: Test derivatives with varied substituents (Table 1) to identify critical positions. For example:
Position Substituent Effect on Activity C2 -CH₃ ↑ Hydrophobicity → Enhanced binding to EGFR C5 -Cl ↓ Electron density → Improved metabolic stability -
Pharmacokinetic Profiling: Assess ADMET properties using in silico tools (e.g., SwissADME) to balance potency and bioavailability. Chloro groups may increase LogP, requiring formulation adjustments .
-
Hybridization: Fuse with pharmacophores (e.g., triazole rings) to exploit synergistic effects, as seen in antimicrobial analogs .
Basic: What purification techniques are most effective for isolating this compound?
Methodological Answer:
- Recrystallization: Use ethanol/water mixtures (3:1 v/v) to remove unreacted starting materials.
- Column Chromatography: Employ silica gel with ethyl acetate/hexane (1:4) for high-purity isolation (>95%) .
- HPLC: Apply reverse-phase C18 columns (acetonitrile/water gradient) for analytical validation .
Advanced: How can crystallography and X-ray diffraction clarify the solid-state behavior of this compound?
Methodological Answer:
- Single-Crystal X-ray: Determine dihedral angles between aromatic rings (e.g., ~60° for planar benzimidazole cores ).
- Packing Analysis: Identify intermolecular interactions (e.g., C-Cl⋯π contacts) influencing solubility and stability .
- Thermal Analysis (DSC/TGA): Correlate melting points (e.g., 143–145°C ) with crystal lattice strength.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
